molecular formula C7H16N2 B8560959 Methyl-(3-azetidin-1-ylpropyl)amine

Methyl-(3-azetidin-1-ylpropyl)amine

Cat. No. B8560959
M. Wt: 128.22 g/mol
InChI Key: ZELFUZLCONPOCQ-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

Lithium aluminum hydride (2.98 g) was gradually added to a solution of tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate (5.99 g) in tetrahydrofuran (150 ml) while stirring in an ice bath. The mixture was stirred under a nitrogen atmosphere, for 15 minutes in an ice bath and for 45 minutes at room temperature. It was then heated and stirred for 8 hours at 80° C. under a nitrogen atmosphere. The reaction mixture was further heated to reflux for 34 hours at 100° C. under a nitrogen atmosphere. It was then cooled in an ice bath. Water (2.98 ml), 5N aqueous sodium hydroxide (2.98 ml) and water (8.94 ml) were added thereto in that order while stirring, and the mixture was stirred at room temperature for 3 days. The insoluble portion was then filtered. The filtrate was concentrated under reduced pressure to provide the title compound (2.78 g, 82.8%) as a brown oil.
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Quantity
2.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.94 mL
Type
reactant
Reaction Step Two
Yield
82.8%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:11](=O)[CH2:12][CH2:13][NH:14][C:15](=O)OC(C)(C)C)[CH2:10][CH2:9][CH2:8]1.O.[OH-].[Na+]>O1CCCC1>[CH3:15][NH:14][CH2:13][CH2:12][CH2:11][N:7]1[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate
Quantity
5.99 g
Type
reactant
Smiles
N1(CCC1)C(CCNC(OC(C)(C)C)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.98 mL
Type
reactant
Smiles
O
Name
Quantity
2.98 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.94 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred under a nitrogen atmosphere, for 15 minutes in an ice bath and for 45 minutes at room temperature
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
STIRRING
Type
STIRRING
Details
stirred for 8 hours at 80° C. under a nitrogen atmosphere
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled in an ice bath
STIRRING
Type
STIRRING
Details
in that order while stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The insoluble portion was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNCCCN1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 82.8%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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